Quinidine N-oxide

Cardiac Electrophysiology Metabolite Activity Antiarrhythmic Potency

As a pharmacologically inactive N-oxide metabolite, this compound is essential for CYP3A4 phenotyping, serving as a negative control in hERG/Nav1.5 cardiac safety assays, and for HPLC-MS/MS method calibration. Unlike active quinidine, it establishes baseline non-activity in DMPK studies.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
Cat. No. B10778918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinidine N-oxide
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O
InChIInChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3
InChIKeyWVDIZKMXQMCCAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinidine N-oxide (CAS 70116-00-6): Chemical Identity and Procurement Classification for Pharmacological and Analytical Research


Quinidine N-oxide (C₂₀H₂₄N₂O₃; MW 340.42) is the primary N-oxidized metabolite of the class IA antiarrhythmic agent quinidine, formed predominantly via cytochrome P450 3A4 (CYP3A4)-mediated hepatic oxidation [1]. Unlike its active parent compound, quinidine N-oxide is a pharmacologically inactive species that exhibits markedly attenuated electrophysiological activity on cardiac sodium and potassium channels [2]. This compound is routinely employed as a reference standard in analytical method development (HPLC-MS/MS), as a probe substrate for CYP3A4 activity in drug metabolism studies, and as a negative control in pharmacological investigations where the active moiety is required for comparison [3].

Why Quinidine or 3-Hydroxyquinidine Cannot Substitute for Quinidine N-oxide in Specialized Analytical and Pharmacological Applications


In-class compounds such as quinidine and 3-hydroxyquinidine cannot be simply interchanged with quinidine N-oxide due to fundamental differences in their pharmacodynamic activity and metabolic specificity. Quinidine is a potent class IA antiarrhythmic agent with significant cardiac sodium and potassium channel blocking activity, while 3-hydroxyquinidine retains approximately 20-25% of the parent compound's electrophysiological potency [1]. In stark contrast, quinidine N-oxide exhibits negligible to undetectable pharmacological activity in both in vitro and in vivo cardiac preparations, making it an essential negative control and analytical reference standard [2]. Furthermore, the formation of quinidine N-oxide involves a distinct CYP3A4-mediated N-oxidation pathway with unique kinetic parameters (Km = 33-76 μM) that differ substantially from the 3-hydroxylation route (Km = 4-74 μM), necessitating the use of the specific N-oxide metabolite for accurate CYP3A4 phenotyping and drug-drug interaction studies [3].

Quantitative Differential Evidence: Quinidine N-oxide vs. Quinidine and Active Metabolites for Informed Scientific Selection


Electrophysiological Potency in Guinea-Pig Cardiac Preparations: Quinidine N-oxide vs. Quinidine and 3-Hydroxyquinidine

Quinidine N-oxide (QNO) exhibits markedly attenuated electrophysiological activity compared to quinidine and its active metabolite 3-hydroxyquinidine (3OHQ). In guinea-pig isolated papillary muscle preparations, the relative potency of QNO for prolonging action potential duration at 90% repolarization (APD₉₀) was only 0.087 compared to quinidine (set at 1.0), while 3OHQ retained a relative potency of 0.22 [1]. Furthermore, at a concentration of 4 mg/L, QNO produced no measurable effect on the concentration-effect relationship of quinidine for QT interval prolongation, whereas 3OHQ exhibited an additive effect with the parent drug [1].

Cardiac Electrophysiology Metabolite Activity Antiarrhythmic Potency

Antiarrhythmic Efficacy in Reperfusion Arrhythmia Model: Quinidine N-oxide vs. Quinidine and 3-Hydroxyquinidine

In an isolated rat heart model of reperfusion arrhythmia, quinidine N-oxide exhibited no definite pharmacological activity up to concentrations of 16 mg/L, whereas quinidine and 3-hydroxyquinidine prevented ventricular fibrillation and ventricular tachycardia in a concentration-dependent manner [1]. The concentration associated with 50% arrhythmia suppression (IC₅₀) for quinidine was 2.2 ± 0.25 mg/L, while the IC₅₀ for 3-hydroxyquinidine was 10.7 ± 0.3 mg/L, indicating that 3-hydroxyquinidine retained approximately 20% of the parent compound's antiarrhythmic potency [1].

Isolated Heart Reperfusion Arrhythmia Antiarrhythmic Activity

CYP3A4-Mediated Formation Kinetics in Human Liver Microsomes: Quinidine N-oxide vs. 3-Hydroxyquinidine

The N-oxidation of quinidine to quinidine N-oxide is a CYP3A4-mediated reaction with distinct kinetic properties compared to the 3-hydroxylation pathway. In human liver microsomes, 3-hydroxyquinidine formation followed simple Michaelis-Menten kinetics with a mean Km of 74.2 μM and Vmax of 74.4 nmol/mg/h [1]. In contrast, quinidine N-oxide formation exhibited biphasic (two-site) kinetics, with mean values for the low-affinity isozyme of Km = 76.1 μM and Vmax = 15.9 nmol/mg/h [1]. Additionally, while only CYP3A4 actively catalyzes 3-hydroxylation, CYP2C9 and CYP2E1 also contribute minor proportions to N-oxidation [1].

Drug Metabolism CYP3A4 Phenotyping Enzyme Kinetics

CYP2D6 Inhibitory Potency: Quinidine N-oxide vs. Quinidine and Dihydroquinidine

Quinidine N-oxide is a significantly weaker inhibitor of CYP2D6 compared to quinidine and its impurity dihydroquinidine. Using yeast-expressed human CYP2D6 with dextromethorphan O-demethylation as the probe reaction, the inhibition constant (Ki) for quinidine N-oxide ranged from 0.43 to 2.3 μM, which is one to two orders of magnitude higher (i.e., weaker inhibition) than the Ki values for quinidine (0.027 μM) and dihydroquinidine (0.013 μM) [1].

CYP2D6 Inhibition Drug-Drug Interactions Inhibitor Potency

Pharmacokinetic Disposition Parameters in Healthy Volunteers: Quinidine N-oxide vs. Quinidine and 3-Hydroxyquinidine

Quinidine N-oxide exhibits markedly different pharmacokinetic behavior compared to quinidine and 3-hydroxyquinidine in humans. Following single oral doses of 3–15 mg in healthy subjects, the elimination half-life of quinidine N-oxide was only 2.5 ± 0.28 hours, considerably shorter than that of quinidine (typically 6–8 hours) [1]. The volume of distribution was also smaller, and only 13.9% ± 3.7% of the dose was recovered unchanged in urine within 12 hours [1]. In a separate study, plasma trough levels after multiple oral quinidine doses averaged: quinidine 2.89 ± 0.50 mg/L, 3-hydroxyquinidine 0.83 ± 0.36 mg/L, and quinidine N-oxide 0.40 ± 0.13 mg/L [2].

Clinical Pharmacokinetics Metabolite Disposition Elimination Half-life

High-Value Application Scenarios for Quinidine N-oxide in Drug Discovery, Analytical Chemistry, and Clinical Pharmacology


Inactive Negative Control in Cardiac Electrophysiology and Antiarrhythmic Drug Screening

Based on the electrophysiological evidence showing negligible APD₉₀ prolongation (relative potency = 0.087) [1] and complete absence of antiarrhythmic activity up to 16 mg/L in reperfusion arrhythmia models [2], quinidine N-oxide serves as the ideal inactive comparator in cardiac safety pharmacology assays. Researchers developing novel ion channel modulators or assessing proarrhythmic risk can use quinidine N-oxide to establish baseline non-activity, ensuring that observed effects are attributable to the test article rather than non-specific artifacts. This application is particularly relevant for CROs and pharmaceutical companies conducting hERG, Nav1.5, or multi-electrode array (MEA) screening.

CYP3A4 Phenotyping Probe Substrate Metabolite and Analytical Reference Standard

The distinct CYP3A4-mediated N-oxidation kinetics (Km = 76.1 μM, Vmax = 15.9 nmol/mg/h) and the partial involvement of CYP2C9/CYP2E1 [3] position quinidine N-oxide as a valuable reference standard in drug metabolism studies. Analytical laboratories and DMPK groups can utilize authentic quinidine N-oxide to calibrate HPLC-MS/MS methods, validate enzyme kinetic assays, and differentiate between CYP3A4-specific and multi-isozyme metabolic pathways. This application directly supports regulatory submission requirements for in vitro drug-drug interaction (DDI) assessments per FDA and EMA guidance.

Clinical Pharmacokinetic Method Development and Therapeutic Drug Monitoring Calibration

With a short elimination half-life of 2.5 ± 0.28 hours and low steady-state plasma concentration (0.40 ± 0.13 mg/L) relative to quinidine (2.89 ± 0.50 mg/L) [4], quinidine N-oxide is an essential calibrator and internal standard for clinical HPLC and LC-MS/MS assays monitoring quinidine therapy. Clinical reference laboratories and hospital pharmacy quality control units can employ quinidine N-oxide to ensure accurate quantification of parent drug levels while distinguishing true quinidine concentrations from cross-reacting metabolites, thereby preventing dose adjustments based on spurious immunoassay results.

CYP2D6 Inhibition Assay Validation and Potency Discrimination

Given its 16- to 85-fold weaker CYP2D6 inhibitory potency (Ki = 0.43–2.3 μM) compared to quinidine (Ki = 0.027 μM) [5], quinidine N-oxide provides a critical low-potency comparator for validating CYP2D6 inhibition screening assays. Contract research organizations (CROs) and pharmaceutical DMPK departments conducting high-throughput CYP inhibition panels can use quinidine N-oxide as a negative control to establish assay sensitivity windows and to confirm that observed inhibition is mechanism-specific rather than a non-specific assay artifact. This application enhances data quality and reproducibility in IND-enabling DDI studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinidine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.